
Ivisol Sample Preparation Technical Support
Center

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ivisol

Cat. No.: B1173408 Get Quote

Welcome to the Ivisol Technical Support Center. This resource is designed to assist

researchers, scientists, and drug development professionals in troubleshooting common issues

encountered during RNA, DNA, and protein sample preparation using Ivisol reagent.

Frequently Asked Questions (FAQs)
Q1: What is Ivisol and how does it work?

A: Ivisol is a reagent used for the isolation of total RNA, DNA, and protein from a single

biological sample. It is a monophasic solution containing phenol and guanidine isothiocyanate.

During sample homogenization, Ivisol maintains the integrity of the RNA by disrupting cells

and inactivating RNases.[1][2][3] The addition of chloroform results in the separation of the

homogenate into three phases: a lower red organic phase (containing protein), an interphase

(containing DNA), and an upper colorless aqueous phase (containing RNA).[1][3] Each

component can then be precipitated from its respective phase.

Q2: Can I use Ivisol for any sample type?

A: Ivisol is versatile and can be used with a wide variety of sample types, including animal and

plant tissues, cultured cells, and bacteria.[2] However, optimization may be required for specific

tissues, especially those rich in RNases (e.g., pancreas) or proteoglycans and polysaccharides.

[4]

Q3: What are the best practices for handling and storing samples before Ivisol extraction?
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A: To ensure high-quality nucleic acid and protein isolation, fresh samples should be processed

immediately. If immediate processing is not possible, samples should be snap-frozen in liquid

nitrogen and stored at -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to

degradation. For tissue samples, it is crucial to work quickly to prevent degradation by

endogenous RNases.[6]

Q4: How can I assess the quality and quantity of my isolated RNA/DNA?

A: The most common method is UV spectrophotometry (e.g., NanoDrop). The A260/A280 ratio

is used to assess purity from protein contamination, with expected ratios of ~2.0 for pure RNA

and ~1.8 for pure DNA. The A260/A230 ratio indicates contamination from residual phenol,

guanidine, or carbohydrates, and should ideally be between 2.0 and 2.2.[7] RNA integrity can

be further assessed by gel electrophoresis, looking for distinct ribosomal RNA (rRNA) bands

(e.g., 28S and 18S for eukaryotic samples).[6][8]
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Problem Possible Cause(s) Recommended Solution(s)

Low RNA Yield
Incomplete homogenization or

lysis of the sample.[9]

Ensure the sample is

completely homogenized in

Ivisol. For tough tissues,

consider using a mechanical

homogenizer. Increase the

incubation time after

homogenization to allow for

complete dissociation of

nucleoprotein complexes.[10]

Insufficient amount of starting

material.

Increase the amount of starting

tissue or cells.

RNA pellet was not visible and

was accidentally discarded.

After isopropanol precipitation,

the RNA pellet can be

translucent and difficult to see.

Be careful when decanting the

supernatant. Using a co-

precipitant like glycogen can

help visualize the pellet.[11]

Improper storage of the

sample.

Use fresh samples or samples

that have been properly stored

at -80°C.[9]

RNA Degradation (smeared

bands on a gel)

RNase contamination of

solutions, tubes, or pipettes.

Use certified RNase-free

plasticware and solutions.

Wear gloves and change them

frequently.[6]

Improper sample handling.

Process samples immediately

after collection or snap-freeze

in liquid nitrogen.[5]

Sample type is rich in RNases.

For tissues like the pancreas

or spleen, work quickly and

keep samples cold.[3]
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DNA Contamination (high

molecular weight band on RNA

gel)

The aqueous phase was

contaminated with the

interphase during aspiration.

Carefully aspirate the upper

aqueous phase without

disturbing the interphase.

Leave a small amount of the

aqueous phase behind to

avoid contamination.[6]

Insufficient phase separation.

Ensure thorough mixing after

adding chloroform and

centrifuge at the

recommended speed and

duration.

For downstream applications

sensitive to DNA, a DNase

treatment of the RNA sample is

recommended.[4][5]

Low A260/A280 Ratio (<1.8) Protein contamination.

Avoid aspirating the

interphase. Perform an

additional chloroform

extraction on the aqueous

phase.

Phenol contamination.

Ensure that no phenol from the

organic phase is carried over

with the aqueous phase.

Low A260/A230 Ratio (<2.0)
Contamination with guanidine

isothiocyanate or other salts.

Ensure the RNA pellet is

washed properly with 75%

ethanol. Perform a second

ethanol wash if necessary.[6]

Carbohydrate or

polysaccharide carryover

(common with certain plant or

bacterial samples).

Modify the precipitation step by

using a high-salt precipitation

solution.
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Problem Possible Cause(s) Recommended Solution(s)

Low DNA Yield Incomplete lysis.
Ensure the sample is fully

homogenized in Ivisol.

Insufficient amount of starting

material.

Increase the initial sample

amount.

DNA pellet was lost during

washing steps.

The DNA pellet can be loose.

Be careful when decanting

supernatants.

Poor DNA Quality (degraded) Nuclease contamination.
Use sterile, nuclease-free

solutions and plasticware.

Harsh homogenization.

Avoid excessive mechanical

shearing which can fragment

the DNA.

Improper sample storage.

Use fresh or properly frozen

samples. Avoid repeated

freeze-thaw cycles.[12]

RNA Contamination
Incomplete removal of the

aqueous phase.

After collecting the aqueous

phase for RNA isolation,

carefully remove any residual

liquid before proceeding with

DNA isolation from the

interphase.

Treat the final DNA preparation

with RNase A.

Cloudy DNA Pellet
Contamination with cellular

debris.

Centrifuge the sample again

and carefully transfer the

supernatant containing the

DNA to a fresh tube.[13]

Protein Isolation
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Problem Possible Cause(s) Recommended Solution(s)

Low Protein Yield Incomplete precipitation.

Ensure the correct volume of

precipitation agent (e.g.,

isopropanol, acetone) is used.

Increase incubation time

during precipitation.

Protein pellet is difficult to

resuspend.

Do not over-dry the protein

pellet, as this can make it very

difficult to redissolve.[14] Use a

suitable solubilization buffer.

Poor Protein Quality

(degradation)
Protease activity.

Work quickly and keep

samples on ice to minimize

protease activity. Consider

adding protease inhibitors to

the solubilization buffer.

Contamination with other

cellular components
Incomplete phase separation.

Ensure a clean separation of

the organic phase before

protein precipitation.

Insufficient washing of the

protein pellet.

Perform all recommended

wash steps to remove

contaminants like phenol,

ethanol, and lipids.

Experimental Protocols
Standard Ivisol Protocol for RNA, DNA, and Protein
Isolation
This protocol is a general guideline and may need optimization for specific sample types.

Homogenization:

Tissues: Homogenize 50-100 mg of tissue in 1 mL of Ivisol reagent using a glass-Teflon or

power homogenizer.
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Cells: For cells grown in a monolayer, lyse them directly in the culture dish by adding 1 mL

of Ivisol per 10 cm² of culture dish area. For suspension cells, pellet the cells and lyse in 1

mL of Ivisol per 5-10 x 10⁶ cells.

Phase Separation:

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of Ivisol used. Cap the tube securely and shake

vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into

three phases.[1]

RNA Isolation:

Carefully transfer the upper, colorless aqueous phase to a fresh tube.

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of Ivisol used. Mix and

incubate at room temperature for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the

side and bottom of the tube.[3]

Decant the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol per 1 mL of Ivisol.

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend the RNA in an appropriate volume of RNase-free water.

DNA Isolation:
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Carefully remove any remaining aqueous phase from the original tube containing the

interphase and organic phase.

Precipitate the DNA from the interphase and organic phase by adding 0.3 mL of 100%

ethanol per 1 mL of Ivisol. Mix by inversion and incubate for 2-3 minutes.

Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the DNA.

Remove the supernatant (this can be used for protein isolation).

Wash the DNA pellet twice with 1 mL of 0.1 M sodium citrate in 10% ethanol. At each

wash, incubate for 30 minutes.

Finally, wash the DNA pellet with 1.5-2 mL of 75% ethanol and incubate for 10-20 minutes.

Air-dry the pellet for 5-10 minutes and resuspend in 8 mM NaOH.

Protein Isolation:

Precipitate the protein from the phenol-ethanol supernatant (from the DNA isolation step)

by adding 1.5 mL of isopropanol per 1 mL of Ivisol. Incubate for 10 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

Wash the protein pellet three times with a solution of 0.3 M guanidine hydrochloride in

95% ethanol.

Perform a final wash with 100% ethanol.

Air-dry the pellet for 5-10 minutes and resuspend in 1% SDS.
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Caption: General workflow for isolating RNA, DNA, and protein using Ivisol.
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Caption: Example signaling pathway analysis using Ivisol-isolated samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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